(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

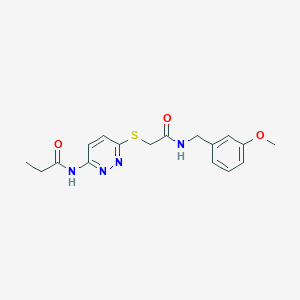

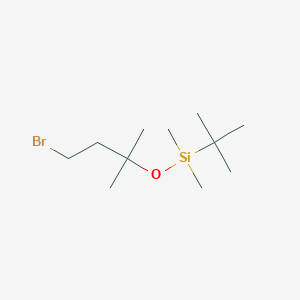

“(3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane” is a chemical compound with the molecular formula C11H25BrOSi . It has a molecular weight of 281.31 .

Molecular Structure Analysis

The structure data file for this compound is available for download and can be imported to most of the chemistry software for further analysis .科学的研究の応用

Enhanced Brightness and Tunable Emission Nanoparticles

Research demonstrates the use of complex silane compounds in the synthesis of enhanced brightness emission-tuned nanoparticles. These nanoparticles are created using polyfluorene building blocks initiated by specific palladium complexes and can be end-capped with red-emitting dyes for adjustable emission properties. The creation of heterodisubstituted polyfluorenes results in nanoparticles with bright fluorescence, which can be further tuned for specific applications. This approach offers a method for producing nanoparticles with high fluorescence quantum yields and the potential for emission tuning through energy transfer processes (Fischer, Baier, & Mecking, 2013).

Catalysts for Oxidation Reactions

Another application involves the use of silane-based compounds in catalytic processes. A study highlights the development of a copper-containing polyoxometalate-based metal-organic framework that utilizes tert-butyl hydroperoxide (TBHP) as an oxidant for the efficient oxidation of dimethylphenylsilane into silanols. This catalyst demonstrates high yield and production rate, showcasing the potential of silane compounds in facilitating oxidation reactions through cooperative catalysis (Ma et al., 2022).

Antibacterial Coatings

Silane compounds also find applications in the development of antibacterial coatings. A specific example includes the synthesis of a polysiloxane with quaternized N-halamine moieties for creating antibacterial coatings on polypropylene via a supercritical impregnation technique. This approach leverages the reactivity of silane alcoholysis and subsequent modifications to produce coatings with enhanced biocidal ability, demonstrating the versatility of silane compounds in creating surface treatments with significant antibacterial properties (Chen et al., 2017).

Synthesis and Functionalization of Polymers

Silane compounds are pivotal in the synthesis and functionalization of polymers, as evidenced by research on the synthesis of novel silane coupling agents. These agents can act as both coupling agents and initiators, indicating the dual functionality of silane compounds in polymer chemistry. The modification of nano-TiO2 and initiation of polymerization using these silane compounds demonstrate their significant role in enhancing the properties of polymers and nanocomposites (Ma et al., 2016).

作用機序

Target of Action

The primary targets of the compound (3-Bromo-1,1-dimethyl-propoxy)-tert-butyl-dimethyl-silane, also known as ((4-Bromo-2-methylbutan-2-yl)oxy)(tert-butyl)dimethylsilaneIt is known that similar compounds have been used in the synthesis of indole derivatives , which are prevalent moieties in various biologically active compounds .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of indole derivatives . These derivatives play a significant role in cell biology and have been used for the treatment of various disorders .

Biochemical Pathways

The compound is involved in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The tert-butyl group, present in the compound, has unique reactivity patterns and is involved in various chemical transformations .

Pharmacokinetics

The compound’s structure, particularly the presence of the tert-butyl group, may influence its pharmacokinetic properties .

Result of Action

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These products have shown various biologically vital properties, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

特性

IUPAC Name |

(4-bromo-2-methylbutan-2-yl)oxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25BrOSi/c1-10(2,3)14(6,7)13-11(4,5)8-9-12/h8-9H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLCZULXBMSDMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C)(C)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25BrOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1H-pyrrolo[2,3-c]pyridin-7-ol](/img/structure/B2872019.png)

![Tert-butyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2872023.png)

![Methyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2872024.png)

![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)

![3-oxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-5-carboxylic acid 1,1-dioxide](/img/structure/B2872030.png)

![2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2872032.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)